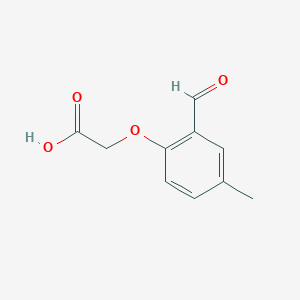

(2-甲酰基-4-甲基苯氧基)乙酸

描述

(2-Formyl-4-methylphenoxy)acetic acid is a chemical compound that is part of a broader class of phenoxy acetic acid derivatives. These compounds have been extensively studied due to their potential biological activities, including antimicrobial and anti-inflammatory properties. The compound itself is characterized by the presence of a formyl group attached to a phenoxy acetic acid moiety, which can be further modified to enhance its activity or to study its interactions with biological systems .

Synthesis Analysis

The synthesis of derivatives of phenoxy acetic acid often involves the cyclization of carboxylic acid groups with various reagents. For instance, a series of 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, were synthesized using thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Another synthesis approach involved the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride to produce an acetyl chloride intermediate, which was then further reacted to obtain the desired phenoxy propanoic acid derivative . These methods highlight the versatility of phenoxy acetic acid derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of phenoxy acetic acid derivatives can be complex, with potential for hydrogen bonding and various conformations. For example, (2-methylphenoxy)acetic acid forms dimeric hydrogen bonds in its crystal structure, which is further stabilized by C-H...O hydrogen bonding . The crystal structure of (2-formyl-6-methoxyphenoxy)acetic acid and its metal complexes has been elucidated, showing centrosymmetric hydrogen-bonded cyclic dimers and various coordination geometries in the complexes . These structural analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

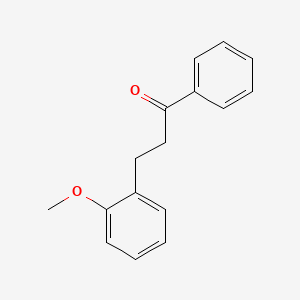

Phenoxy acetic acid derivatives can undergo various chemical reactions, which are essential for their biological activity and interaction with metal ions. For instance, the reaction of 2-(4-formyl-2-methoxyphenoxy) acetic acid with ketones and acid hydrazide led to the formation of anti-mycobacterial agents . The ability to form complexes with metals, as shown in the study of (2-formyl-6-methoxyphenoxy)acetic acid and its zinc(II) complex, is also significant for understanding the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxy acetic acid derivatives are influenced by their molecular structure. The study of formic and acetic acid aggregation in the liquid state using neutron diffraction and the EPSR method provides insights into the hydrogen bonding and aggregation behavior of these acids, which can be extrapolated to understand the properties of phenoxy acetic acid derivatives . Additionally, the crystal structure and intermolecular interactions, as studied through Hirshfeld surface analysis and 3D energy frameworks, contribute to the understanding of the solid-state properties of these compounds .

科学研究应用

Analytical Techniques Development

A study by Omidi et al. (2014) focused on developing a molecular imprinted polymer (MIP) technique for the sensitive and selective trace determination of 4-chloro-2-methylphenoxy acetic acid (a compound similar to (2-Formyl-4-methylphenoxy)acetic acid) in complex matrices like biological and environmental samples. This method utilized molecular imprinting for selective sample preparation, showing promise for analyzing trace amounts of specific compounds in complex backgrounds Omidi et al., 2014.

Synthesis and Biological Evaluation

Yar et al. (2006) reported the synthesis of phenoxy acetic acid derivatives, evaluating them as anti-mycobacterial agents against Mycobacterium tuberculosis. This study illustrates the potential of (2-Formyl-4-methylphenoxy)acetic acid derivatives in contributing to the development of new therapeutics Yar et al., 2006.

Environmental Applications

Research by Paszko et al. (2016) reviewed the adsorption and degradation of phenoxyalkanoic acid herbicides in soils, assessing their potential for groundwater contamination. This review provides insight into the environmental behavior of compounds like (2-Formyl-4-methylphenoxy)acetic acid, highlighting the importance of understanding their interactions with the environment to mitigate potential negative impacts Paszko et al., 2016.

属性

IUPAC Name |

2-(2-formyl-4-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7-2-3-9(8(4-7)5-11)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWSPPAVWSPIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00523007 | |

| Record name | (2-Formyl-4-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Formyl-4-methylphenoxy)acetic Acid | |

CAS RN |

88521-64-6 | |

| Record name | (2-Formyl-4-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)

![1-[4-(1-Adamantyl)phenyl]hydrazine hydrochloride](/img/structure/B1338759.png)

![2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1338760.png)